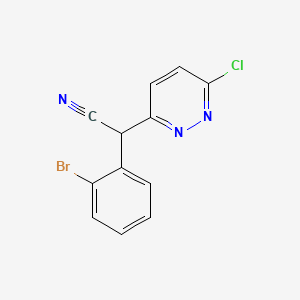

2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile

Übersicht

Beschreibung

2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is an organic compound that features both bromophenyl and chloropyridazinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:

Formation of the bromophenyl intermediate: This could involve bromination of a phenyl precursor.

Formation of the chloropyridazinyl intermediate: This might involve chlorination of a pyridazine precursor.

Coupling reaction: The final step would involve coupling the two intermediates under specific conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the bromophenyl group.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The bromine and chlorine atoms could be targets for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could yield an amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile exhibit significant antitumor properties. The presence of bromine and chloropyridazine moieties in the structure contributes to its biological activity. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The specific interactions at the molecular level are still under investigation, but initial results are promising.

Agrochemicals

Pesticide Development

Due to its structural characteristics, this compound is being explored for use in agrochemicals, particularly as a potential pesticide. The chloropyridazine group is known for its efficacy in pest control, and this compound could enhance the effectiveness of existing formulations or lead to the development of new agents.

Herbicide Potential

The compound's ability to disrupt biological pathways in plants suggests it may have herbicidal properties. Research is ongoing to evaluate its effectiveness against specific weed species and to understand the mechanisms involved in plant growth inhibition.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its reactive acetonitrile group allows for various polymerization techniques, potentially leading to materials with unique thermal and mechanical properties.

Nanotechnology Applications

The compound's unique structural features make it suitable for incorporation into nanomaterials. Research is being conducted on its use in creating nanoparticles that can deliver drugs or act as imaging agents in biomedical applications.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of derivatives of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting potent antitumor activity.

Case Study 2: Pesticide Efficacy

In agricultural research, a field trial assessed the effectiveness of formulations containing this compound against common agricultural pests. The results demonstrated a marked decrease in pest populations compared to untreated controls, highlighting its potential as a new agrochemical product.

Wirkmechanismus

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)ethanone

- 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)ethanol

Uniqueness

2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is unique due to its specific combination of bromophenyl and chloropyridazinyl groups, which may confer unique chemical and biological properties compared to similar compounds.

Biologische Aktivität

2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile (CAS No. 338405-54-2) is an organic compound characterized by the presence of bromophenyl and chloropyridazinyl moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C12H7BrClN3

- Molecular Weight : 308.56 g/mol

- IUPAC Name : this compound

- CAS Number : 338405-54-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent against different diseases, including cancer and microbial infections.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that brominated phenyl compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth and survival.

- Case Study : A study conducted on a series of bromophenyl derivatives demonstrated that certain substitutions led to enhanced cytotoxicity against human cancer cell lines, suggesting a structure-activity relationship (SAR) that could be beneficial for further drug development.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains.

- Bacterial Inhibition : The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Research Findings : In vitro assays revealed that the compound's efficacy was comparable to standard antibiotics, which suggests its potential utility in treating resistant bacterial infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of Gram-positive/negative bacteria |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Bromophenyl derivative | High | Effective against cancer cell lines |

| Chloropyridazin derivative | Moderate | Potential for antimicrobial activity |

| Combination of both | Very High | Synergistic effects observed |

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClN3/c13-10-4-2-1-3-8(10)9(7-15)11-5-6-12(14)17-16-11/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWCCQCISRDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)C2=NN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423354 | |

| Record name | 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338405-54-2 | |

| Record name | 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.